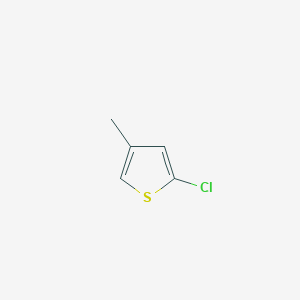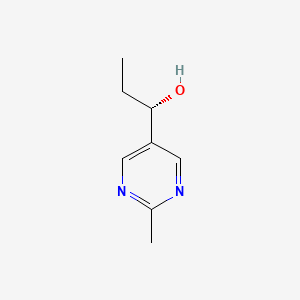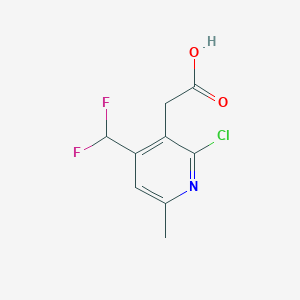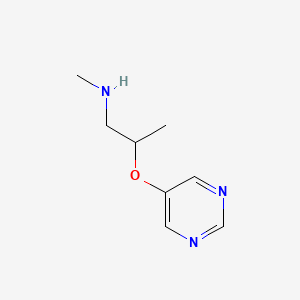
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is a coordination complex with the molecular formula C52H44N4NiO2. This compound features a nickel ion coordinated to a tetraphenylporphyrin ligand and two tetrahydrofuran molecules. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of tetrahydrofuran. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
- Dissolve tetraphenylporphyrin in tetrahydrofuran.
- Add a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel undergoes various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Reduction: The nickel center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may yield nickel(I) or nickel(0) complexes. Substitution reactions result in the formation of new nickel-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling and hydrogenation reactions.
Biology: Studied for its potential as a model compound for metalloenzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Wirkmechanismus
The mechanism of action of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates can bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable environment for the nickel center, enhancing its reactivity and selectivity. The tetrahydrofuran molecules help stabilize the complex and improve its solubility in organic solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(II) tetraphenylporphyrin: Lacks the tetrahydrofuran ligands, resulting in different solubility and reactivity properties.
Bis(pyridine)(tetraphenylporphyrinato)nickel: Contains pyridine ligands instead of tetrahydrofuran, leading to variations in electronic properties and reactivity.
Nickel(II) phthalocyanine: A structurally similar compound with different ligand environment, affecting its electronic and catalytic properties.
Uniqueness
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is unique due to the presence of both tetrahydrofuran and tetraphenylporphyrin ligands, which provide a distinct combination of stability, solubility, and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C52H44N4NiO2+ |
|---|---|
Molekulargewicht |
815.6 g/mol |
IUPAC-Name |
nickel(3+);oxolane;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C4H8O.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-5-3-1;/h1-28H;2*1-4H2;/q-2;;;+3 |
InChI-Schlüssel |
YVCYTGDUIAXMFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



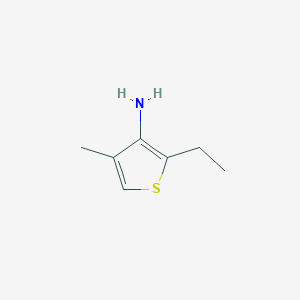

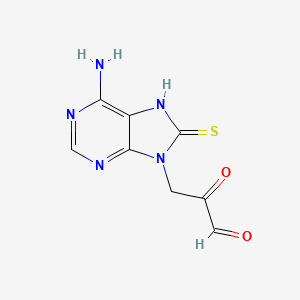
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
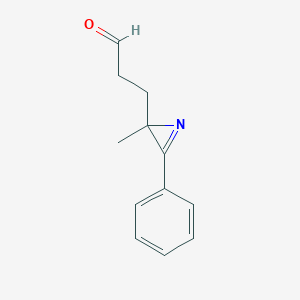
![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)



